Trichlormethiazide

Catalog No.
S545807
CAS No.
133-67-5
M.F
C8H8Cl3N3O4S2
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichlormethiazide

CAS Number

133-67-5

Product Name

Trichlormethiazide

IUPAC Name

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C8H8Cl3N3O4S2

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)

InChI Key

LMJSLTNSBFUCMU-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl

Solubility

@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL
1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM
4.15e-01 g/L

Synonyms

BRN 0629145; BRN0629145 BRN-0629145; Trichlormethiazide; Diurazida; Diurese

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl

Description

The exact mass of the compound Trichlormethiazide is 378.9022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 800 mg/l (at 25 °c)0.00 m@ 25 °c: 0.8 mg/ml in water; 21 mg/ml in ethanol; 60 mg/ml in methanol1 g sol in about 10 ml acetone, 50 ml alcohol, 5000 ml chloroform4.15e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757368. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Chlorothiazide - Hydrochlorothiazide. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hypertension Studies

TMX remains a valuable tool in hypertension research due to its well-understood mechanism of action and established safety profile. Studies investigate its effectiveness as a monotherapy or in combination with other medications for controlling blood pressure ().

Researchers are also interested in understanding the long-term effects of TMX on cardiovascular health outcomes in hypertensive patients. ()

Investigating Mechanisms of Action

While the diuretic effect of TMX is well-defined, researchers are delving deeper into its cellular and molecular mechanisms. Studies are exploring how TMX interacts with ion channels in the kidneys to promote diuresis and how it might influence other physiological processes beyond blood pressure control. ()

Potential Applications Beyond Hypertension

TMX's effects on electrolyte balance and blood pressure have led researchers to explore its potential use in other conditions. Studies are investigating its role in:

  • Heart failure: Some research suggests TMX might offer benefits in managing heart failure, although more robust evidence is needed. ()
  • Kidney Disease: The diuretic properties of TMX might be useful in managing edema associated with kidney disease. However, caution is needed due to potential side effects on electrolytes in this patient population. ()

Trichlormethiazide is a thiazide diuretic primarily used to manage hypertension and edema associated with conditions such as heart failure, hepatic cirrhosis, and corticosteroid therapy. It is chemically classified as a benzothiadiazine, featuring a unique structure that includes an aminosulfonyl group and multiple chlorine substituents. The compound's chemical formula is C8H8Cl3N3O4S2C_8H_8Cl_3N_3O_4S_2, with a molar mass of approximately 380.64 g/mol .

  • TCZ acts as a diuretic by inhibiting the cotransporter responsible for reabsorbing chloride in the distal convoluted tubule of the nephron [].
  • This disrupts electrolyte balance, leading to increased sodium and water excretion in the urine.
  • Additionally, TCZ may have vasodilatory effects independent of its diuretic action, contributing to its blood pressure lowering properties [].
  • TCZ can cause electrolyte imbalances, particularly hypokalemia (low potassium) and hypochloremia (low chloride) [].
  • Other potential side effects include dizziness, fatigue, and gout [].
  • TCZ can interact with other medications, so careful monitoring is crucial [].
  • It is generally contraindicated in patients with severe kidney disease or hypersensitivity to sulfonamide drugs [].

  • Inhibition of Ion Transport: It primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased excretion of sodium, chloride, and water .
  • Fluorination Reaction: Trichlormethiazide can undergo fluorination when reacted with fluoroxytrifluoromethane, yielding various derivatives such as diaziridine and 5-fluoroderivatives .
  • Acid-Base Reactions: As a sulfonamide derivative, it can participate in acid-base reactions, influencing its solubility and pharmacological properties.

Trichlormethiazide's biological activity is primarily linked to its diuretic effects:

  • Diuretic Action: By inhibiting the reabsorption of sodium and chloride ions in the renal tubules, it promotes diuresis (increased urine production), which aids in reducing blood pressure and fluid retention .
  • Electrolyte Modulation: The drug can lead to electrolyte imbalances, such as hypokalemia (low potassium levels), hyperuricemia (increased uric acid levels), and metabolic alkalosis .

Trichlormethiazide can be synthesized through various methods:

  • Condensation Reactions: A common synthetic route involves the reaction of 2-amino-4-chlorobenzenesulfonamide with 1,2-dichloroethane in the presence of a base.
  • Substitution Reactions: Chlorination of intermediate compounds can introduce additional chlorine atoms at specific positions on the benzothiadiazine ring.
  • Hydrogenation: The hydrogenation of certain precursors may also be employed to achieve the final product.

These methods highlight the compound's complex synthetic pathways involving multiple steps and reagents.

Trichlormethiazide is utilized in various medical applications:

  • Hypertension Management: It is frequently prescribed for lowering blood pressure in hypertensive patients.
  • Edema Treatment: The drug effectively reduces fluid retention associated with heart failure and liver disease.
  • Veterinary Use: In veterinary medicine, it is used to treat mild swelling in horses when combined with other medications like dexamethasone .

Trichlormethiazide has been studied for its interactions with other drugs:

  • Combination Therapy: It is often used in combination with other antihypertensive agents such as calcium channel blockers or angiotensin receptor blockers to enhance therapeutic efficacy while minimizing side effects .
  • Electrolyte Monitoring: Due to its effects on electrolyte levels, monitoring is essential when co-administered with medications that may exacerbate these imbalances.

Adverse effects include skin reactions like urticaria and gastrointestinal disturbances, which necessitate careful patient monitoring during treatment .

Trichlormethiazide shares similarities with other thiazide diuretics but possesses unique characteristics:

Compound NameChemical FormulaKey Characteristics
HydrochlorothiazideC7H8ClN3O4SC_7H_8ClN3O4SMost commonly used thiazide; effective for hypertension.
BendroflumethiazideC16H18ClN3O4SC_{16}H_{18}ClN_{3}O_{4}SLonger duration of action; used for hypertension.
ChlorthalidoneC14H10ClN3O4SC_{14}H_{10}ClN_{3}O_{4}SSimilar efficacy but longer half-life; often preferred for chronic conditions.

Uniqueness of Trichlormethiazide

Trichlormethiazide's unique combination of multiple chlorine substituents and its specific mechanism of action differentiates it from other thiazides. Its ability to induce diuresis while also affecting potassium levels makes it particularly noteworthy in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM METHANOL + ACETONE + WATER
WHITE, CRYSTALLINE POWDER

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

378.902181 g/mol

Monoisotopic Mass

378.902181 g/mol

Heavy Atom Count

20

LogP

0.62
0.62 (LogP)
log Kow = 1.00
0.7

Odor

ODORLESS OR HAS SLIGHT CHARACTERISTIC ODOR

Decomposition

When heated to decomposition it emits very toxic fumes such as sulfoxides, /hydrogen chloride/, and nitroxides.

Appearance

Solid powder

Melting Point

270 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q58C92TUN0

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of oedema (including that associated with heart failure) and hypertension.

Therapeutic Uses

Antihypertensive Agents; Diuretics, Thiazide
ORALLY EFFECTIVE & LONG-ACTING DIURETIC & ANTIHYPERTENSIVE OF THIAZIDE CLASS. ... ON MG BASIS, IT IS APPROX 250 TIMES MORE ACTIVE THAN CHLOROTHIAZIDE.
THIAZIDE DRUGS...USUALLY FIRST DRUG TO BE EMPLOYED IN TREATMENT OF HYPERTENSION. SINCE THIAZIDES INDUCE ONLY LIMITED (10%) REDN IN BLOOD PRESSURE THEY ARE USEFUL EITHER IN MILD CASES OF HYPERTENSION OR AS ADJUNCTIVE THERAPY TO OTHER DRUGS. /THIAZIDE DIURETICS/
THIAZIDE DIURETICS ARE EFFECTIVE AS ADJUNCTIVE THERAPY IN EDEMA ASSOC WITH CONGESTIVE HEART FAILURE, HEPATIC CIRRHOSIS, & CORTICOSTEROID & ESTROGEN THERAPY, AS WELL AS EDEMA DUE TO VARIOUS FORMS OF RENAL DYSFUNCTION...& SEVERE EDEMA DUE TO PREGNANCY. /THIAZIDE DIURETICS/
For more Therapeutic Uses (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.

Pharmacology

Trichloromethiazide is indicated as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. Trichloromethiazide has also been found useful in edema due to various forms of renal dysfunction such as nephrotic syndrome, acute glomer-ulonephritis, and chronic renal failure. Trichloromethiazide is also indicated in the management of hypertension either as the sole therapeutic agent or to enhance the effectiveness of other antihypertensive drugs in the more severe forms of hypertension. Like other thiazides, Trichloromethiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue.
Trichlormethiazide is a short-acting, 3-dichloromethyl derivative of hydrochlorothiazide, belonging to the class of thiazide diuretics.

MeSH Pharmacological Classification

Diuretics

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03A - Low-ceiling diuretics, thiazides
C03AA - Thiazides, plain
C03AA06 - Trichlormethiazide

Mechanism of Action

Trichlormethiazide seemingly appears to inhibit the active reabsorption of chloride in the ascending loop of Henle. Additionally, it may also do the same for sodium. These actions subsequently alter electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, Trichloromethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like Trichloromethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of Trichloromethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle.
...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/
THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/
...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/
NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/
For more Mechanism of Action (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC12
SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

133-67-5

Absorption Distribution and Excretion

Trichlormethiazide is absorbed from the GI tract. Little information is available on the extent of absorption and the fate of trichlormethiazide in the body, although it is believed to be excreted principally as unchanged drug in urine.
MOST CMPD ARE RAPIDLY EXCRETED WITHIN 3-6 HR. /THIAZIDE DIURETICS/
DIURESIS OCCURS WITHIN 2 HR, REACHES PEAK IN 6 HR, & LASTS MORE THAN 24 HR.
THIAZIDES ARE ABSORBED FROM GI TRACT & OWE THEIR USEFULNESS LARGELY TO THEIR EFFECTIVENESS BY ORAL ROUTE. ABSORPTION IS RELATIVELY RAPID. MOST AGENTS SHOW DEMONSTRABLE DIURETIC EFFECT WITHIN HR AFTER ORAL ADMIN. /THIAZIDE DIURETICS/
IN GENERAL, THIAZIDES WITH RELATIVELY LONG DURATIONS OF ACTION SHOW PROPORTIONATELY HIGH DEGREE OF BINDING TO PLASMA PROTEINS & ARE REABSORBED... BY RENAL TUBULES. ... DRUG PASSES READILY THROUGH PLACENTAL BARRIER TO FETUS. ALL THIAZIDES PROBABLY UNDERGO ACTIVE SECRETION IN PROXIMAL TUBULE. /THIAZIDE DIURETICS/

Wikipedia

Trichlormethiazide
6-CHLORO-3-(DICHLOROMETHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE

Drug Warnings

TRICHLORMETHIAZIDE...COULD BE GIVEN LESS FREQUENTLY /THAN MOST OF THIAZIDES/, SINCE...DURATION OF ACTION LONGER THAN 24 HR.
PERIODIC SERUM ELECTROLYTE DETERMINATION SHOULD BE DONE ON ALL PATIENTS IN ORDER TO DETECT ELECTROLYTE IMBALANCE SUCH AS HYPONATREMIA, HYPOCHLOREMIC ALKALOSIS, & HYPOKALEMIA. /THIAZIDE DIURETICS/
THIAZIDE DIURETICS ARE CONTRAINDICATED IN ANURIA, PATIENTS HYPERSENSITIVE TO THESE & OTHER SULFONAMIDE DRUGS, & IN OTHERWISE HEALTHY PREGNANT WOMEN WITH OR WITHOUT MILD EDEMA. ...SHOULD BE USED WITH CAUTION IN PATIENTS WITH RENAL DISEASE, SINCE THEY MAY PPT AZOTEMIA. /THIAZIDE DIURETICS/
PLASMA POTASSIUM CONCN SHOULD BE DETERMINED PERIODICALLY IN PATIENTS WHO RECEIVE THIAZIDE DIURETICS FOR EXTENDED PERIODS. /THIAZIDE DIURETICS/
For more Drug Warnings (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.

Biological Half Life

Half-life is 2-7 hr. /From table/

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

DESTEVENS ET AL, EXPERIENTIA 16, 113 (1960); SHERLOCK ET AL, EXPERIENTIA 16 184 (1960).
BY REACTING 4-AMINO-6-CHLORO-M-BENZENE-DISULFONAMIDE WITH DICHLOROACETALDEHYDE, OR ACETAL THEREOF, IN SUITABLE CONDENSATION ENVIRONMENT. US PATENTS 3,163,645 & 3,264,292.
Chloral + 5-chloroaniline-2,4-disulfonamide (carbonyl condensation).

General Manufacturing Information

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide: ACTIVE

Clinical Laboratory Methods

DETECTION OF THIAZIDE DIURETICS IN URINE BY REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH DETECTION BY ULTRAVIOLET ABSORPTION.

Storage Conditions

Trichlormethiazide tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C.

Interactions

MANY DIABETIC PATIENTS REGULATED BY CHLORPROPAMIDE OR OTHER SULFONYLUREAS EXHIBIT IMPAIRED DIABETIC CONTROL WHEN ANY THIAZIDE DIURETIC IS ADDED TO DRUG REGIMEN. /THIAZIDE DIURETICS/
...DRUGS SUCH AS...THIAZIDE DIURETICS...WHICH INCR URINARY PH, MAY SERVE TO INCR LIPID SOLUBILITY & TUBULAR REABSORPTION OF QUINIDINE & THUS PROLONG ITS THERAPEUTIC EFFECTS. /THIAZIDE DIURETICS/
...THIAZIDE DIURETICS ENHANCE CARDIOTOXIC & NEUROTOXIC EFFECTS OF LITHIUM & THESE DRUGS SHOULD NOT BE ADMINISTERED CONCURRENTLY. /THIAZIDES/
THIAZIDES ENHANCE ANTIHYPERTENSIVE ACTION OF GUANETHIDINE, ALLOWING DOSE OF GUANETHIDINE TO BE REDUCED & DECR INCIDENCE OF ADVERSE REACTIONS, PARTICULARLY ORTHOSTATIC & EXERCISE-ASSOC HYPOTENSION. /THIAZIDES/
For more Interactions (Complete) data for TRICHLORMETHIAZIDE (24 total), please visit the HSDB record page.

Stability Shelf Life

LIGHT-SENSITIVE, BUT STABLE IN AIR & HEAT

Dates

Modify: 2023-08-15

Effect of amlodipine, efonidipine, and trichlormethiazide on home blood pressure and upper-normal microalbuminuria assessed by casual spot urine test in essential hypertensive patients

Miki Hosaka, Ryusuke Inoue, Michihiro Satoh, Daisuke Watabe, Tomohiro Hanazawa, Takayoshi Ohkubo, Kei Asayama, Taku Obara, Yutaka Imai, J-HOME-ALB Study group.
PMID: 29172732   DOI: 10.1080/10641963.2017.1403617

Abstract

The aim of this study was to assess the effects of irbesartan alone and combined with amlodipine, efonidipine, or trichlormethiazide on blood pressure (BP) and urinary albumin (UA) excretion in hypertensive patients with microalbuminuria (30≤UA/creatinine (Cr) ratio [UACR] <300 mg/g Cr) and upper-normal microalbuminuria (10≤UACR<30 mg/g Cr). This randomized controlled trial enrolled 175 newly diagnosed and untreated hypertensive patients (home systolic blood pressure [SBP]≥135 mmHg; 10≤UACR<300 mg/g Cr of casual spot urine at the first visit to clinic). All patients were treated with irbesartan (week 0). Patients who failed to achieve home SBP ≤125 mmHg on 8-week irbesartan monotherapy (nonresponders, n = 115) were randomized into three additional drug treatment groups: trichlormethiazide (n = 42), efonidipine (n = 39), or amlodipine (n = 34). Irbesartan monotherapy decreased home SBP and first morning urine samples (morning UACR) for 8 weeks (p < 0.0001). At 8 weeks after randomization, all three additional drugs decreased home SBP (p < 0.0002) and trichlormethiazide significantly decreased morning UACR (p = 0.03). Amlodipine decreased morning UACR in patients with microalbuminuria based on casual spot urine samples (p = 0.048). However, multivariate analysis showed that only higher home SBP and UACR at week 8, but not any additional treatments, were significantly associated with UACR reduction between week 8 and week 16. In conclusion, crucial points of the effects of combination therapy on UACR were basal UACR and SBP levels. The effect of trichlormethiazide or amlodipine treatment in combination with irbesartan treatment on microalbuminuria needs to be reexamined based on a larger sample size after considering basal UACR and SBP levels.


Comparative Effects of an Angiotensin II Receptor Blocker (ARB)/Diuretic vs. ARB/Calcium-Channel Blocker Combination on Uncontrolled Nocturnal Hypertension Evaluated by Information and Communication Technology-Based Nocturnal Home Blood Pressure Monitoring - The NOCTURNE Study

Kazuomi Kario, Naoko Tomitani, Hiroshi Kanegae, Hajime Ishii, Kazuaki Uchiyama, Kayo Yamagiwa, Toshihiko Shiraiwa, Tomohiro Katsuya, Tetsuro Yoshida, Kiyomi Kanda, Shinji Hasegawa, Satoshi Hoshide
PMID: 28321001   DOI: 10.1253/circj.CJ-17-0109

Abstract

Nocturnal blood pressure (BP) is an independent risk factor of cardiovascular events. The NOCTURNE study, a multicenter, randomized controlled trial (RCT) using our recently developed information and communication technology (ICT) nocturnal home BP monitoring (HBPM) device, was performed to compare the nocturnal HBP-lowering effects of differential ARB-based combination therapies in 411 Japanese patients with nocturnal hypertension (HT).Methods and Results:Patients with nocturnal BP ≥120/70 mmHg at baseline even under ARB therapy (100 mg irbesartan daily) were enrolled. The ARB/CCB combination therapy (irbesartan 100 mg+amlodipine 5 mg) achieved a significantly greater reduction in nocturnal home systolic BP (primary endpoint) than the ARB/diuretic combination (daily irbesartan 100 mg+trichlormethiazide 1 mg) (-14.4 vs. -10.5 mmHg, P<0.0001), independently of urinary sodium excretion and/or nocturnal BP dipping status. However, the change in nocturnal home systolic BP was comparable among the post-hoc subgroups with higher salt sensitivity (diabetes, chronic kidney disease, and elderly patients).
This is the first RCT demonstrating the feasibility of clinical assessment of nocturnal BP by ICT-nocturnal HBPM. The ARB/CCB combination was shown to be superior to ARB/diuretic in patients with uncontrolled nocturnal HT independently of sodium intake, despite the similar impact of the 2 combinations in patients with higher salt sensitivity.


Effects of eplerenone on blood pressure and glucose metabolism in Japanese hypertensives with overweight or obesity

Hisashi Adachi, Tatsuyuki Kakuma, Machiko Kawaguchi, Eita Kumagai, Yoshihiro Fukumoto, KES Study Investigators
PMID: 30985644   DOI: 10.1097/MD.0000000000014994

Abstract

The impact of aldosterone blockade using eplerenone on hypertensives with obesity has not been clarified. We compared the efficacy and safety between eplerenone and trichlormethiazide in hypertensives with overweight or obesity.
A prospective, randomized, open-labeled, blinded-endpoint design, multicenter trial enrolled 204 hypertension-treated outpatients with obesity [body mass index (BMI) ≥25 kg/m] evaluated by ambulatory blood pressure (BP) measurement. Patients were randomly assigned to receive 50 mg of eplerenone (n = 102) or 1 mg of trichlormethiazide (n = 102), each of which were administered once every morning. Primary efficacy endpoints were systolic and diastolic BPs and biomarkers of glucose metabolism after 6 months of treatment.
At baseline, BPs were comparable between the two groups. Systolic/diastolic blood pressure (SBP/DBP) were reduced from 153.9 ± 12.6/84.6 ± 11.8 to 129.8 ± 14.2/73.7 ± 12.2 mm Hg by eplerenone therapy and from 152.2 ± 12.5/85.2 ± 10.9 to 133.8 ± 12.6/76.1 ± 8.6 mm Hg by trichlormethiazide therapy (all; P < .001). The efficacy of SBP reduction after adjustment for age, sex, and BMI was significantly greater in the eplerenone group than the trichlormethiazide (P = .034), although the efficacy of DBP reduction was marginally significant (P = .072). Especially, the efficacy of BP reduction was more effective for aged over 65 years than less than 65 years. However, biomarkers of glucose metabolism were not significantly different between these 2 groups.
The eplerenone therapy was more effective in BP lowering in hypertensives with overweight or obesity than the trichlormethiazide therapy, especially in the elderly.


A familial case of pseudohypoaldosteronism type II (PHA2) with a novel mutation (D564N) in the acidic motif in WNK4

Takashi Sakoh, Akinari Sekine, Takayasu Mori, Hiroki Mizuno, Masahiro Kawada, Rikako Hiramatsu, Eiko Hasegawa, Noriko Hayami, Masayuki Yamanouchi, Tatsuya Suwabe, Naoki Sawa, Yoshifumi Ubara, Takuya Fujimaru, Eisei Sohara, Uchida Shinichi, Junichi Hoshino, Kenmei Takaichi
PMID: 31044551   DOI: 10.1002/mgg3.705

Abstract

There have been still few case reports of pseudohypoaldosteronism type II (PHA2), also known as Gordon's syndrome, genetically diagnosed, and this is the first report of familial PHA2 case in Japan with a novel D564N mutation in WNK4.
A 29-year-old woman was admitted to our hospital due to hyperkalemia (serum potassium: 6.4 mmol/L). She had mild hypertension (135/91 mm Hg), a bicarbonate level at the lower limit of the normal range (HCO
: 22 mmol/L) with a normal anion gap, low plasma renin activity (0.2 ng ml
hr
), and high urinary calcium excretion (505.4 mg/g Cre). A hereditary condition was suspected because her mother also had the same symptoms. We performed a comprehensive genetic analysis for major inherited kidney diseases with next-generation sequencing including the genes responsible for PHA2 (WNK1, WNK4, KLHL3, and CUL3).
Genetic analysis revealed that the patient and her mother had a novel missense mutation (D564N) in the acidic motif in WNK4, which leads to the diagnosis of PHA2. Administration of trichlormethiazide (1 mg/day) effectively ameliorated her blood pressure (114/69 mm Hg), plasma bicarbonate (25 mmol/L), serum potassium (4.3 mmol/L), and urinary calcium excretion (27.2 mg/g Cre).
We report the first Japanese familial case of PHA2 with WNK4 mutation. D564N mutation in WNK4 is a novel genetic cause of PHA2 with a relatively mild phenotype.


A Case of Nephrogenic Diabetes Insipidus During Transsphenoidal Pituitary Adenomectomy

Hirotsugu Miyoshi, Ryuji Nakamura, Hiroshi Hamada
PMID: 25844954   DOI: 10.1097/ANA.0000000000000183

Abstract




Combining irbesartan and trichlormethiazide enhances blood pressure reduction via inhibition of sympathetic activity without adverse effects on metabolism in hypertensive rats with metabolic syndrome

Masaaki Nishihara, Yoshitaka Hirooka, Kenji Sunagawa
PMID: 24678944   DOI: 10.3109/10641963.2014.897719

Abstract

Sympathoexcitation and oxidative stress in the brain have pivotal roles in hypertension with metabolic syndrome (MetS). Here, we examined whether oral administration of irbesartan (IRB) and trichlormethiazide (TCM) decreases blood pressure (BP) via inhibiting sympathetic activity through anti-oxidant effects in the brain of spontaneously hypertensive rats (SHR-cp). IRB/TCM treatment decreased BP more profoundly than IRB monotherapy. Urinary norepinephrine excretion and oxidative stress in the brain were decreased in both IRB and IRB/TCM groups without any adverse effect on the metabolic profile. These findings suggest that IRB/TCM profoundly decreases BP in SHR-cp by inhibiting sympathetic activity via anti-oxidant effects in the brain.


Duloxetine-induced hyponatremia in an elderly patient treated with thiazide diuretics

Miyu Mori, Tetsuro Koide, Yoshinori Imanishi, Yuriyo Matsui, Toru Matsuda
PMID: 25538343   DOI: 10.4103/0253-7613.144947

Abstract

Hyponatremia is a known adverse effect of duloxetine, and it can lead to potentially life-threatening complications. Administration of thiazide diuretics also has been the cause of hyponatremia. We report a case of duloxetine-induced hyponatremia in an elderly patient treated with thiazide diuretics. An 86-year-old woman treated with the trichlormethiazide was admitted for vertebral compression fracture with disorientation and nausea on the 6(th) day of treatment with duloxetine. Laboratory findings revealed hyponatremia, hypo-osmolality, concentrated urine, and increased urine sodium. Syndrome of inappropriate antidiuretic hormone was considered, therefore, duloxetine, and trichlormethiazide was discontinued and treated with fluid restriction, furosemide and sodium chloride administered orally. Disorientation and nausea were improved after correction of hyponatremia. Health care practitioners should be aware of the possibility of duloxetine-induced hyponatremia, particularly in patients treated with thiazide diuretics.


Synthesis and Chemistry of Organic Geminal Di- and Triazides

Andreas P Häring, Stefan F Kirsch
PMID: 26561796   DOI: 10.3390/molecules201119675

Abstract

This review recapitulates all available literature dealing with the synthesis and reactivity of geminal organic di- and triazides. These compound classes are, to a large extent, unexplored despite their promising chemical properties and their simple preparation. In addition, the chemistry of carbonyl diazide (2) and tetraazidomethane (105) is described in separate sections.


Comparison of Azelnidipine and Trichlormethiazide in Japanese Type 2 Diabetic Patients with Hypertension: The COAT Randomized Controlled Trial

Masahiro Takihata, Akinobu Nakamura, Yoshinobu Kondo, Satsuki Kawasaki, Mari Kimura, Yasuo Terauchi
PMID: 25938807   DOI: 10.1371/journal.pone.0125519

Abstract

This study compared the efficacy and safety of azelnidipine with that of trichlormethiazide in Japanese type 2 diabetic patients with hypertension.
In a multicenter, open-label trial, 240 patients with adequately controlled diabetes (HbA1c ≤ 7.0%) under lifestyle modification and/or administration of hypoglycemic agents and inadequately controlled hypertension (systolic blood pressure [sBP] ≥ 130 mmHg or diastolic blood pressure [dBP] ≥ 80 mmHg) who were being treated with olmesartan were enrolled. Participants were randomly assigned to an azelnidipine group or a trichlormethiazide group and were followed up for 48 weeks. Main outcome measure was the difference in the change in HbA1c levels from the baseline values at 48 weeks between these two groups.
Of the 240 subjects that were enrolled, 209 subjects (azelnidipine group: 103 patients, trichlormethiazide group: 106 patients) completed this trial. At 48 weeks, the following changes were observed in the azelnidipine and trichlormethiazide groups, respectively: HbA1c levels, 0.19 ± 0.52% and 0.19 ± 0.54%; sBP/dBP, -10.7 ± 9.6/-6.6 ± 6.6 mmHg and -7.1 ± 7.7/-3.3 ± 6.1 mmHg (P < 0.001 for both sBP and dBP). In both groups, dizziness (12 patients [11.7%] and 16 patients [15.1%]) and edema (16 patients [15.5%] and 7 patients [6.6%], P = 0.047) were observed during the 48-week follow-up period.
Azelnidipine was more effective for controlling blood pressure than trichlormethiazide in Japanese type 2 diabetes patients, whereas trichlormethiazide was more effective for reducing albuminuria than azelnidipine. Both of these agents, however, similarly exacerbated glycemic control in type 2 diabetic patients with hypertension.
UMIN 000006081.


Olmesartan with azelnidipine versus with trichlormethiazide on home blood pressure variability in patients with type II diabetes mellitus

Emi Ushigome, Shinobu Matsumoto, Chikako Oyabu, Hidetaka Ushigome, Isao Yokota, Goji Hasegawa, Naoto Nakamura, Muhei Tanaka, Masahiro Yamazaki, Michiaki Fukui
PMID: 28089902   DOI: 10.1016/j.jash.2016.12.004

Abstract

The aim of the present study was to compare the effects of olmesartan combined with azelnidipine versus olmesartan combined with trichlormethiazide, on home blood pressure (BP) and pressure variability in type II diabetes mellitus patients using home BP telemonitoring system. We performed an open-label cross-over pilot study of 28 patients with type II diabetes mellitus. Patients received combination treatment with either olmesartan 20 mg plus azelnidipine 16 mg or olmesartan 20 mg plus trichlormethiazide 1 mg for more than 6 weeks each in a cross-over method. The coefficient of morning systolic BP variability in the olmesartan plus azelnidipine group was significantly lower than that in the olmesartan plus trichlormethiazide group (6.4 ± 1.9 vs. 7.5 ± 2.6, P = .004). There were no significant differences in mean morning systolic BP between the two groups. Using home BP telemonitoring for hypertensive patients with type II diabetes, this study revealed for the first time that the olmesartan with azelnidipine combination is superior to the olmesartan with trichlormethiazide combination in reducing home BP variability.


Explore Compound Types